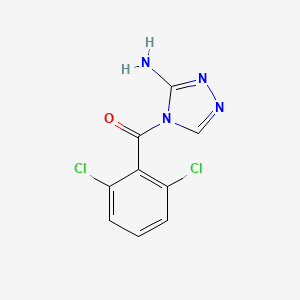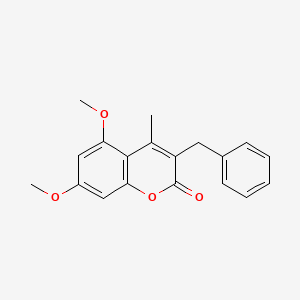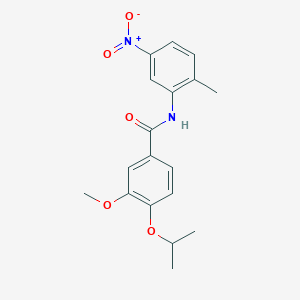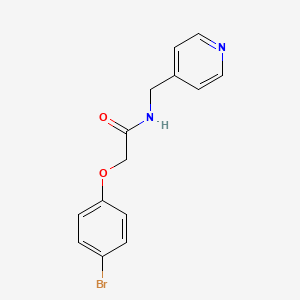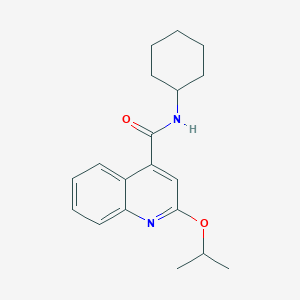
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This particular compound is characterized by the presence of a cyclohexyl group, a propan-2-yloxy group, and a carboxamide group attached to the quinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction, where a suitable quinoline derivative is reacted with isopropanol in the presence of an acid catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a halogenated quinoline derivative is reacted with cyclohexylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives, cyclohexylamine, isopropanol, acid catalysts.
Major Products Formed
Oxidation: Formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalines: Similar in structure and biological activity, used in medicinal chemistry.
Quinolones: Known for their antibacterial properties, used in the treatment of bacterial infections.
Isoquinolines: Similar heterocyclic compounds with diverse biological activities.
Uniqueness
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
N-cyclohexyl-2-propan-2-yloxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)23-18-12-16(15-10-6-7-11-17(15)21-18)19(22)20-14-8-4-3-5-9-14/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXIPDDWBGKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-phenylsulfanylacetamide](/img/structure/B5770867.png)
![N-[4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B5770872.png)
![4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline](/img/structure/B5770876.png)
![N-2-biphenylyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5770886.png)
![4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B5770893.png)
![1-[1-ETHYL-6-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE](/img/structure/B5770896.png)
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)
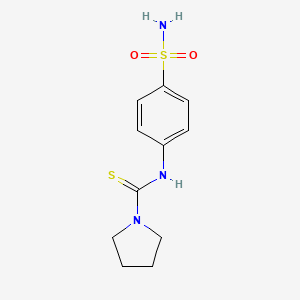
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)
![4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline](/img/structure/B5770916.png)
